molecular formula C6H11NO3 B1593979 Ethyl 2-(formyl-methyl-amino)acetate CAS No. 89531-66-8

Ethyl 2-(formyl-methyl-amino)acetate

Cat. No. B1593979
CAS RN: 89531-66-8
M. Wt: 145.16 g/mol
InChI Key: NIKQGOWFFADOLO-UHFFFAOYSA-N
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Description

Ethyl 2-(formyl-methyl-amino)acetate, also known as ethyl 2-aminomethyl-2-formylacetate or ethyl glycinate formate, is a versatile organic compound. It has a CAS Number of 89531-66-8 and a molecular weight of 145.16 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-(formyl-methyl-amino)acetate is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

CO2 Capture and Environmental Applications

A study by Chen et al. (2018) introduced a class of hybrid materials for effective CO2 capture, involving amino acid ionic liquids (AAILs) and 1-ethyl-3-methylimidazolium acetate. These hybrids demonstrate enhanced kinetics for CO2 absorption with high absolute capacities, suggesting potential environmental applications for reducing greenhouse gas emissions.

Chemical Synthesis and Catalysis

Sanz Sharley and Williams (2017) Sanz Sharley and Williams (2017) described a cost-effective method for the N-acylation of amines, showcasing the catalytic utility of acetic acid with esters as the acyl source. This method opens avenues for synthesizing a broad range of amides, including formamides, under mild conditions, marking a significant advancement in chemical synthesis.

Biological Effects and Oxidative Stress

Yang et al. (2011) Yang et al. (2011) investigated the effects of Ethyl 2-methyl acetoacetate (EMA) on marine unicellular algae, revealing that EMA induces oxidative stress and antioxidant responses. This study contributes to understanding the biological interactions and environmental impact of chemical compounds on marine life.

Catalysis and Organic Synthesis

Zang et al. (2010) Zang et al. (2010) highlighted the use of 1-ethyl-3-methylimidazole acetate as a catalyst for synthesizing trisubstituted imidazoles. This method offers a mild, efficient, and eco-friendly alternative for organic synthesis, emphasizing the role of Ethyl 2-(formyl-methyl-amino)acetate and related compounds in facilitating complex chemical reactions.

Metabolic Engineering for Bio-Production

Zhang et al. (2020) Zhang et al. (2020) discussed the microbial production of ethyl acetate, focusing on the bio-catalysis of ethanol and acetic acid. This approach provides a sustainable alternative to traditional chemical processes, highlighting the potential of metabolic engineering in producing commercially valuable chemicals from renewable resources.

Future Directions

Ethyl 2-(formyl-methyl-amino)acetate, due to its wide range of applications in the fields of organic chemistry and pharmacy, has gained significant attention. Future research could focus on exploring its potential uses in various chemical reactions and its role as an intermediate in the synthesis of other compounds .

properties

IUPAC Name

ethyl 2-[formyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4-7(2)5-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKQGOWFFADOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278706
Record name Ethyl N-formyl-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(N-methylformamido)acetate

CAS RN

89531-66-8
Record name NSC9347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-formyl-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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